molecular formula C10H9FO3S B2966725 4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride CAS No. 2305327-50-6

4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride

Cat. No.: B2966725
CAS No.: 2305327-50-6
M. Wt: 228.24
InChI Key: DKDSTCXBBKGQDG-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications. The molecular structure of this compound consists of a benzene ring substituted with a cyclopropanecarbonyl group and a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonyl fluorides, including 4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is efficient and operates under mild reaction conditions, utilizing readily available reagents.

Another method involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . This process can be further optimized using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .

Industrial Production Methods

Industrial production of sulfonyl fluorides typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonates, and sulfonothioates.

    Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins, such as the active-site serine residues in serine proteases . This covalent modification can inhibit enzyme activity, making it useful in the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride is unique due to the presence of the cyclopropanecarbonyl group, which can impart different reactivity and steric properties compared to other sulfonyl fluorides. This uniqueness can be leveraged in designing specific inhibitors or probes for biochemical studies.

Properties

IUPAC Name

4-(cyclopropanecarbonyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3S/c11-15(13,14)9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDSTCXBBKGQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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